molecular formula C8H7BrO3 B010231 3-Bromophenylglyoxal hydrate CAS No. 106134-16-1

3-Bromophenylglyoxal hydrate

Cat. No. B010231
M. Wt: 231.04 g/mol
InChI Key: BSHAAODAJAWMNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromophenyl derivatives often involves halogenation reactions where bromine is introduced into the phenyl ring. For instance, 2-bromoacetylthiophene reacts with dimethyl sulfide to afford dimethylsulfonium bromide, which further reacts to give various hydrazones and heterocycles through interactions with other chemicals (A. Abdelhamid & F. H. E. Shiaty, 1988)(Abdelhamid & Shiaty, 1988). Such methodologies could potentially be adapted for the synthesis of 3-Bromophenylglyoxal hydrate by selecting appropriate starting materials and reaction conditions that introduce the bromine atom at the desired position on the phenyl ring and subsequently form the glyoxal hydrate structure.

Molecular Structure Analysis

The molecular structure of bromophenyl compounds can be analyzed using X-ray diffraction, NMR (nuclear magnetic resonance), and computational methods such as density functional theory (DFT). For example, the crystal structure of a bromophenyl compound was determined to show that the bromophenyl and the substituent groups are on opposite sides of a hydrazone unit (J. Jasinski et al., 2010)(Jasinski et al., 2010). Similar techniques can be employed to elucidate the molecular structure of 3-Bromophenylglyoxal hydrate, providing insights into its geometric configuration and electronic structure.

Scientific Research Applications

  • Anticancer Applications : 3-bromopyruvate shows potential as an anticancer agent by targeting cancer cells and depleting intracellular energy, leading to tumor cell death through preferential alkylation of GAPDH and free radical generation (Ganapathy-Kanniappan et al., 2010).

  • Antioxidant and Enzyme Inhibition : Novel bromophenols exhibit powerful antioxidant activities and inhibitory actions against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase enzymes, suggesting potential therapeutic applications (Öztaşkın et al., 2017).

  • Metabolic and Mutagenic Studies : The metabolism of bromobiphenyls in rabbits leads to the formation of mono and dihydroxylated metabolic products, with some diol formation via direct hydroxylation, and is highly mutagenic to Salmonella typhimurium TA 1538 (Kohli et al., 1978).

  • Chemical Synthesis : Dimethylphenacylsulfonium bromide reacts with N-nitrosoacetanilides to produce 2-bromophenylglyoxal 2-arylhydrazones, which can be converted into tetrazine via benzoylphenylnitri (Sami & Osman, 1976).

  • Liver Necrosis Studies : 3-methylcholanthrene (3-MC) protects against bromobenzene-induced liver necrosis by increasing the capacity to detoxify reactive epoxides and diverting bromobenzene metabolism into a nontoxic pathway (Zampaglione et al., 1973).

  • Heterocycles Synthesis : 2-Bromo-thienylglyoxal-2-phenylhydrazone can be used for the synthesis of various heterocycles by reacting with various hydrazones and forming various heterocycles (Abdelhamid & Shiaty, 1988).

  • Anticonvulsant Activity : New bishydrazones derived from 3,4-dipropyloxythiophene show promising anticonvulsant activity with less neurotoxicity compared to existing compounds (Kulandasamy et al., 2009).

  • Antiviral and Antitumor Agents : -glyoxals synthesized can be used as potential antiviral and antitumor agents, with applications in treating viral hepatitis and influenza (Wu, 1965).

properties

IUPAC Name

2-(3-bromophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2.H2O/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-5H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHAAODAJAWMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555498
Record name (3-Bromophenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromophenylglyoxal hydrate

CAS RN

106134-16-1
Record name (3-Bromophenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LA Harris, DA Mitchell - Methods in enzymology, 2022 - Elsevier
Natural products have traditionally been a fruitful source of chemical matter that has been developed into novel therapeutics. Actinomycetes and several other bacterial taxa are …
Number of citations: 1 www.sciencedirect.com

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